ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
Overview
Description
Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyridinylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 4-(trifluoromethyl)benzyl intermediate.
Pyridinylidene Formation: The next step involves the formation of the pyridinylidene moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium tert-butoxide in DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridinylidene moiety can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate can be compared with other similar compounds to highlight its uniqueness:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinyliden]acetate: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Ethyl 2-[1-[4-(methylsulfonyl)benzyl]-2(1H)-pyridinyliden]acetate: Similar structure but with a methylsulfonyl group instead of a trifluoromethyl group.
These comparisons highlight the impact of different substituents on the chemical and biological properties of the compound.
Properties
IUPAC Name |
ethyl (2E)-2-[1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-ylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-16(22)11-15-5-3-4-10-21(15)12-13-6-8-14(9-7-13)17(18,19)20/h3-11H,2,12H2,1H3/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMSVHBVJLOCR-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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